7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Amidation: The formation of the carboxamide group through a reaction with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chromene derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N,N-dimethylethanamine hydrobromide
- Benzamide, 2-bromo-N-methyl-
Uniqueness
7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and the chromene core structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21BrN2O3 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H21BrN2O3/c1-13-4-6-14(7-5-13)17(24(2)3)12-23-21(26)20-11-18(25)16-9-8-15(22)10-19(16)27-20/h4-11,17H,12H2,1-3H3,(H,23,26) |
InChI Key |
AHYVTZLJZOVDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)Br)N(C)C |
Origin of Product |
United States |
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